![molecular formula C14H22ClFN2 B1442617 {1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride CAS No. 1332529-03-9](/img/structure/B1442617.png)
{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of “syn-3-Fluoro-4-aminopiperidine” was achieved with a final optimized process that gave a 66% yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using DFT calculations at the B3LYP/6-311G (2 d, p) level of theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, defluorination byproducts were observed at lower pH on prolonged stirring .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
This compound has been studied for its potential in combating bacterial infections. It has shown significant antibacterial activity against both gram-negative and gram-positive bacterial strains . For instance, certain derivatives have exhibited potent activity against Enterobacter aerogenes and Bacillus subtilis , with minimum inhibitory concentration (MIC) values indicating strong efficacy .
DNA Gyrase Inhibition
The compound’s derivatives have been explored as DNA gyrase enzyme inhibitors . This is particularly relevant in the development of new antibiotics, as DNA gyrase is a well-known target for antibacterial agents. Molecular docking simulation studies suggest that these derivatives could be effective ligands responsible for antibacterial activity .
Antifungal Activity
While the specific compound has not been directly linked to antifungal activity, related structures within its chemical family have been investigated for their role in combating fungal infections. This suggests potential for the compound to be modified for antifungal applications .
Drug Design and Synthesis
The compound’s structure, featuring a fluorinated phenyl ring and a methylpiperidine moiety, makes it a valuable scaffold in medicinal chemistry. It can be used as a starting point for the synthesis of various pharmacologically active molecules .
Pharmacokinetics Enhancement
Fluorination is known to affect the pharmacokinetic properties of pharmaceuticals. The presence of a fluorine atom in this compound could potentially improve its metabolic stability, increase its lipophilicity, and enhance its ability to penetrate biological membranes .
Neurological Research
Compounds with a piperidine structure are often associated with neurological effects. While specific research on this compound’s neurological applications is not readily available, its structure suggests potential use in the development of neuroactive drugs .
Molecular Docking Studies
The compound’s ability to bind with biological targets can be studied through molecular docking. This is crucial for understanding its interaction with various enzymes and receptors, which is essential for drug development processes .
Chemical Biology Probes
Due to its unique structure, the compound could serve as a chemical probe in biological systems to study protein-ligand interactions, enzyme mechanisms, and cellular pathways. This can provide insights into the molecular basis of diseases .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2.ClH/c1-10-4-3-7-17(9-10)14-6-5-12(11(2)16)8-13(14)15;/h5-6,8,10-11H,3-4,7,9,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEFEZGFHNSXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C(C)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



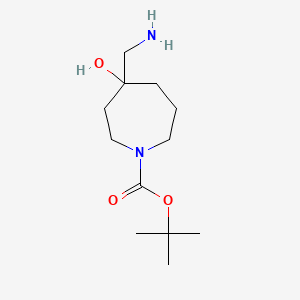
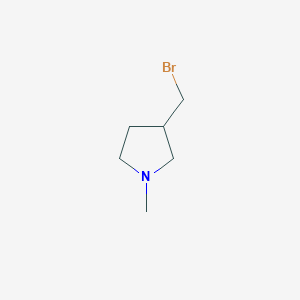


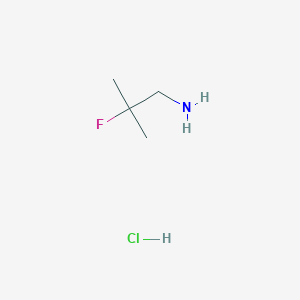


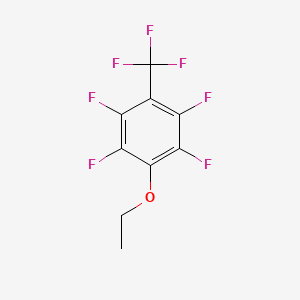

![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)
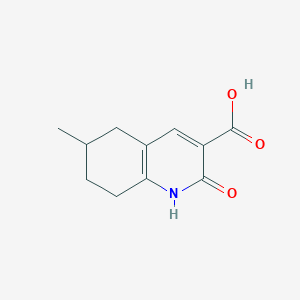
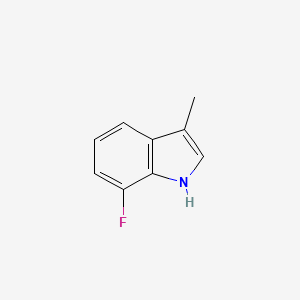
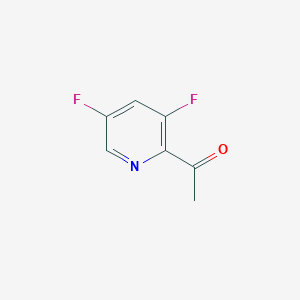
![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)